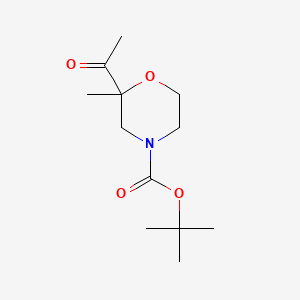

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate

Beschreibung

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carbamate group at the 4-position and acetyl/methyl substituents at the 2-position of the morpholine ring. Its molecular formula is C₁₂H₂₁NO₄ (inferred from structural analogs in ). This compound is primarily utilized in organic synthesis and pharmaceutical research, where its sterically hindered tert-butyl group enhances stability during reactions, while the acetyl moiety may participate in further functionalization (e.g., nucleophilic additions or reductions) .

Eigenschaften

Molekularformel |

C12H21NO4 |

|---|---|

Molekulargewicht |

243.30 g/mol |

IUPAC-Name |

tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-9(14)12(5)8-13(6-7-16-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 |

InChI-Schlüssel |

YGSXTJHLHUYWFT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1(CN(CCO1)C(=O)OC(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-methylmorpholine-4-carboxylate with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As a potential intermediate in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The acetyl group plays a crucial role in its binding affinity and specificity, while the morpholine ring provides structural stability .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structurally related compounds include:

Key Observations:

- Substituent Effects: The acetyl group in the target compound introduces ketone reactivity, distinguishing it from hydroxyl () or amine () substituents.

- Polarity: Hydroxyethyl () and aminomethyl () groups increase water solubility, whereas acetyl and tert-butyl groups render the compound more lipophilic.

Physicochemical Properties

Biologische Aktivität

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxicity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is a morpholine derivative that features a tert-butyl group and an acetyl moiety. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity and potential bioactivity.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds related to morpholine derivatives exhibit broad-spectrum antimicrobial activity. For example, a series of morpholine-based compounds were tested against various strains of bacteria, including multidrug-resistant (MDR) strains. The results indicated that certain derivatives showed low nanomolar inhibition against bacterial topoisomerases, which are crucial for bacterial DNA replication.

Table 1: Antimicrobial Activity of Morpholine Derivatives

| Compound | Target Bacteria | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|

| Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate | E. coli | <32 | 1 |

| Other Morpholines | S. aureus (MRSA) | <10 | 0.5 |

| A. baumannii | <50 | 2 |

These findings suggest that tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate may possess significant antibacterial properties, particularly against Gram-positive bacteria.

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on important bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical targets for antibiotic development due to their roles in DNA replication and transcription.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate | DNA Gyrase | <32 |

| Topoisomerase IV | <100 |

The low IC50 values indicate potent inhibitory activity, suggesting that this compound could be developed as an effective antibacterial agent.

3. Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate were assessed in various human cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while showing minimal effects on normal cells.

Table 3: Cytotoxicity Data

| Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|

| CCRF-CEM | 9 | >10 |

| MOLT-4 | 12 | >8 |

| HeLa S3 | >10 | - |

The selectivity index indicates that the compound may be a promising candidate for further development in cancer therapy, particularly due to its ability to target specific cancerous cells without affecting healthy ones.

Case Studies

Several case studies have highlighted the effectiveness of morpholine derivatives in clinical settings. For instance, one study reported the successful application of a related compound in treating infections caused by resistant strains of bacteria, demonstrating both safety and efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.